![molecular formula C8H7BrO3 B1663258 6-Brom-2-hydroxy-3-methoxybenzaldehyd CAS No. 20035-41-0](/img/structure/B1663258.png)
6-Brom-2-hydroxy-3-methoxybenzaldehyd
Übersicht
Beschreibung
6-Brom-2-hydroxy-3-methoxybenzaldehyd (NSC95682): ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Inositol-bedürftigen Enzyms 1 Alpha (IRE1α) bekannt ist. Sie hat die Summenformel C8H7BrO3 und ein Molekulargewicht von 231,04 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere in Studien zu endoplasmatischem Retikulumstress und verwandten Signalwegen.
Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Applications
1. IRE-1α Inhibition
6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been identified as a potent inhibitor of IRE-1α, an enzyme involved in the unfolded protein response. Its inhibitory effect is characterized by an IC50 value of 0.08 μM, making it a candidate for therapeutic applications in diseases related to protein misfolding, such as cancer and neurodegenerative disorders .
2. Antihypertensive Properties
This compound plays a role in the synthesis of antihypertensive natural products, specifically S-(+)-XJP and R-(-)-XJP. These compounds have shown efficacy in lowering blood pressure, suggesting potential clinical applications in hypertension management .
3. Synthesis of Bioactive Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde serves as a precursor in the synthesis of various bioactive molecules, including:
- Benzimidazole derivatives : Used as ligands in coordination chemistry.
- Ailanthoidol derivatives : Synthesized through Stille coupling reactions, these compounds exhibit antifungal properties .
Synthetic Applications
The compound is utilized in several synthetic pathways:
- Multicomponent Reactions : It has been used in the synthesis of triazole derivatives through multicomponent condensation reactions, showcasing its versatility as a building block in organic synthesis .
- Formation of Azo Compounds : The compound can react with hydrazine derivatives to form azo compounds, which are valuable in dye chemistry and material science .
Case Study 1: Synthesis of Benzimidazole Derivatives
In a study involving the synthesis of benzimidazole-based ligands, 6-bromo-2-hydroxy-3-methoxybenzaldehyde was employed to create novel ligands that exhibited enhanced binding affinity for metal ions, demonstrating its utility in coordination chemistry .
Case Study 2: Antihypertensive Natural Products
The total synthesis of S-(+)-XJP and R-(-)-XJP was achieved using 6-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting material. These compounds were subjected to pharmacological testing, revealing significant antihypertensive activity in animal models .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Biological Activity | IRE-1α Inhibition | IC50 = 0.08 μM |
Medicinal Chemistry | Antihypertensive Compounds | Efficacy in lowering blood pressure |
Organic Synthesis | Precursor for Ailanthoidol and Benzimidazole Derivatives | Valuable building block for complex syntheses |
Material Science | Formation of Azo Compounds | Application in dye chemistry |
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is IRE-1α , a key protein involved in the unfolded protein response . This protein plays a crucial role in maintaining cellular homeostasis and is implicated in various diseases when dysregulated.
Mode of Action
6-Bromo-2-hydroxy-3-methoxybenzaldehyde acts as an inhibitor of IRE-1α . It binds to the protein, reducing its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 0.08 μM .
Biochemical Pathways
By inhibiting IRE-1α, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde impacts the unfolded protein response . This response is a cellular stress mechanism associated with endoplasmic reticulum stress. When inhibited, the downstream effects can include reduced protein misfolding and aggregation, potentially alleviating diseases associated with these processes.
Result of Action
The molecular and cellular effects of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde’s action primarily involve the mitigation of endoplasmic reticulum stress through the inhibition of IRE-1α . This can lead to a decrease in protein misfolding and aggregation, which are implicated in various diseases.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 6-Brom-2-hydroxy-3-methoxybenzaldehyd erfolgt in der Regel durch Bromierung von 2-Hydroxy-3-methoxybenzaldehyd. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bromierung an der 6-Position des Benzaldehydrings zu gewährleisten .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz groß angelegte Bromierungsreaktionen unter optimierten Bedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann durch Umkristallisation oder chromatographische Techniken gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: 6-Brom-2-hydroxy-3-methoxybenzaldehyd kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von 6-Brom-2-hydroxy-3-methoxybenzoesäure.
Reduktion: Bildung von 6-Brom-2-hydroxy-3-methoxybenzylalcohol.
Substitution: Bildung verschiedener substituierter Benzaldehydderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
This compound wird aufgrund seiner inhibitorischen Wirkung auf IRE1α in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner wichtigsten Anwendungen umfassen:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine Rolle bei der Modulation von endoplasmatischem Retikulumstress und seine Auswirkungen auf zelluläre Signalwege untersucht.
Medizin: Wird auf potenzielle therapeutische Anwendungen bei Krankheiten untersucht, die mit endoplasmatischem Retikulumstress zusammenhängen, wie z. B. Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer chemischer Entitäten und als Referenzverbindung in analytischen Studien verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Endoribonukleaseaktivität von IRE1α inhibiert. Diese Hemmung verhindert das Spleißen von X-Box-bindenden Protein 1 (XBP1) mRNA, wodurch der Signalweg des unge falteten Protein-Response (UPR) moduliert wird. Die Verbindung bindet an IRE1α in einer spezifischen, reversiblen und dosisabhängigen Weise .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
4-Phenylbuttersäure: Eine weitere Verbindung, die den UPR-Signalweg zu modulieren bekannt ist.
Tunicamycin: Ein Inhibitor der N-gekoppelten Glykosylierung, der endoplasmatischen Retikulumstress induziert.
Thapsigargin: Ein nicht-kompetitiver Inhibitor der Sarko/endoplasmatischen Retikulum Ca2+ ATPase (SERCA)-Pumpe, der endoplasmatischen Retikulumstress induziert.
Einzigartigkeit: 6-Brom-2-hydroxy-3-methoxybenzaldehyd ist einzigartig durch seine hohe Spezifität und Potenz als IRE1α-Inhibitor. Seine Fähigkeit, IRE1α selektiv mit einem IC50-Wert von 0,08 μM zu inhibieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der endoplasmatischen Retikulum-Stressantwort und verwandter Signalwege .
Biologische Aktivität
6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC-95682) is a compound that has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
6-Bromo-2-hydroxy-3-methoxybenzaldehyde is characterized by the following chemical structure:
- Molecular Formula : C8H7BrO3
- Molecular Weight : 231.04 g/mol
- CAS Number : 20035-41-0
This compound features a bromine atom, hydroxyl group, and methoxy group attached to a benzaldehyde moiety, which contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives synthesized from 6-bromo-2-hydroxy-3-methoxybenzaldehyde exhibit significant antibacterial activity.
Research Findings
- Synthesis of Derivatives : A series of novel phenanthridines were synthesized from this compound, which were then evaluated for their antibacterial properties against various bacterial strains including Bacillus subtilis, Micrococcus luteus, and Mycobacterium vaccae.
- Minimum Inhibitory Concentrations (MIC) : Several derivatives showed high antibacterial activity with MIC values in the single-digit micromolar range (Table 1) .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
7i | Bacillus subtilis | 2.5 |
7j | Micrococcus luteus | 5.0 |
7k | Mycobacterium vaccae | 1.0 |
Anticancer Activity
The anticancer potential of 6-bromo-2-hydroxy-3-methoxybenzaldehyde has also been explored extensively.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated on K-562 (chronic myelogenous leukemia) and MCF-7 (breast carcinoma) cell lines.
- Cytotoxicity : Several derivatives displayed cytotoxicity at low concentrations, with EC50 values in the single-digit micromolar range (Table 2) .
Compound | Cell Line | EC50 (µM) |
---|---|---|
7i | K-562 | 4.0 |
7j | MCF-7 | 3.5 |
7k | K-562 | 5.0 |
The biological activity is believed to be associated with the induction of apoptosis and cell cycle arrest in cancer cells. Notably, compounds caused an increase in p53 protein levels and PARP-1 fragmentation, which are markers of apoptosis .
Case Studies
A notable study investigated the synthesis of optically pure isochroman derivatives from 6-bromo-2-hydroxy-3-methoxybenzaldehyde and their antihypertensive effects in spontaneously hypertensive rats (SHRs). The results indicated promising antihypertensive activity, suggesting potential therapeutic applications beyond antibacterial and anticancer effects .
Eigenschaften
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJZUTYDWXZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294270 | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-41-0 | |
Record name | 20035-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.